2-[Propyl-(1-sulfamoylcyclopropanecarbonyl)amino]acetic acid
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Overview
Description
2-[Propyl-(1-sulfamoylcyclopropanecarbonyl)amino]acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropane ring, a sulfamoyl group, and an acetic acid moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Propyl-(1-sulfamoylcyclopropanecarbonyl)amino]acetic acid typically involves multiple steps, starting with the preparation of the cyclopropane ring. This can be achieved through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents. The introduction of the sulfamoyl group can be accomplished through sulfonation reactions, often using sulfur trioxide or chlorosulfonic acid. The final step involves the coupling of the cyclopropane derivative with an acetic acid derivative under conditions that promote amide bond formation, such as using carbodiimide coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclopropanation step, as well as the development of more efficient catalysts for the sulfonation and coupling reactions.
Chemical Reactions Analysis
Types of Reactions
2-[Propyl-(1-sulfamoylcyclopropanecarbonyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Alcohol derivatives.
Substitution: Amide or ester derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of enzymes that interact with sulfamoyl groups.
Medicine: As a candidate for drug development, particularly for conditions where enzyme inhibition is beneficial.
Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism by which 2-[Propyl-(1-sulfamoylcyclopropanecarbonyl)amino]acetic acid exerts its effects likely involves the interaction of the sulfamoyl group with specific enzymes or receptors. This interaction can inhibit the activity of these enzymes, leading to various biological effects. The cyclopropane ring may also play a role in stabilizing the compound’s interaction with its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-[Propyl-(1-sulfamoylcyclopropanecarbonyl)amino]propanoic acid
- 2-[Propyl-(1-sulfamoylcyclopropanecarbonyl)amino]butanoic acid
Uniqueness
2-[Propyl-(1-sulfamoylcyclopropanecarbonyl)amino]acetic acid is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. The presence of the cyclopropane ring adds strain to the molecule, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-[propyl-(1-sulfamoylcyclopropanecarbonyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O5S/c1-2-5-11(6-7(12)13)8(14)9(3-4-9)17(10,15)16/h2-6H2,1H3,(H,12,13)(H2,10,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMXKZFXVHKEEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(=O)O)C(=O)C1(CC1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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